N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group, a furan-2-carbonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate.
Piperazine Derivative Formation: The intermediate is then reacted with a furan-2-carbonyl chloride in the presence of a base to form the piperazine derivative.
Final Coupling: The final step involves coupling the piperazine derivative with an acetamide group under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the piperazine ring is often associated with pharmacological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to various biological effects. The chloro and furan groups may also contribute to its activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propionamide: Similar structure with a propionamide group.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-13-14(19)4-2-5-15(13)20-17(23)12-21-7-9-22(10-8-21)18(24)16-6-3-11-25-16/h2-6,11H,7-10,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZYPAXUJUZVRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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